Paromomycin Sulfate

Description

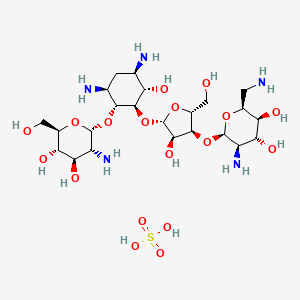

This compound is the sulfate salt form of paromomycin, a structural derivative of neomycin, an aminoglycoside antibiotic with amebicidal and bactericidal effects against predominantly aerobic gram-negative bacteria. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation of mRNA and inhibition of protein synthesis followed by cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for amebiasis and infection and has 3 investigational indications.

See also: Paromomycin (has active moiety).

Properties

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDOKAZOAKLDU-UDXJMMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47N5O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7205-49-4, 7542-37-2 (Parent) | |

| Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601335979 | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-89-4, 7205-49-4 | |

| Record name | Paromomycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin sulphates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Discovery, Origin, and Production of Paromomycin Sulfate from Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Abstract Paromomycin is a broad-spectrum aminoglycoside antibiotic with significant activity against bacteria and protozoa. Discovered in the 1950s, it is a secondary metabolite produced by the actinobacterium Streptomyces rimosus. This technical guide provides an in-depth overview of the discovery of Paromomycin, its biosynthetic origins within Streptomyces, and the methodologies involved in its production and characterization. The document details the mechanism of action, summarizes key quantitative data on production optimization, and presents detailed experimental protocols for fermentation, extraction, and antimicrobial susceptibility testing. Visualizations of the biosynthetic pathway, mechanism of action, and experimental workflows are provided to facilitate a deeper understanding of this important therapeutic agent.

Introduction

Paromomycin is an aminocyclitol glycoside antibiotic, a member of the aminoglycoside family, that has been in medical use since 1960.[1] It is produced by strains of Streptomyces rimosus and exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as several protozoan parasites.[2][3] This has made it a valuable therapeutic agent for treating a variety of infections, including amebiasis, giardiasis, and leishmaniasis.[1][4] Paromomycin's utility is particularly notable in treating visceral leishmaniasis, for which it is considered an effective and affordable treatment option.[5] Like other aminoglycosides, its primary mechanism of action involves the inhibition of protein synthesis in susceptible organisms.[6][7] This whitepaper delves into the technical aspects of Paromomycin, from its microbial source to the scientific protocols that underpin its study and production.

Discovery and Origin

Paromomycin was discovered in the 1950s as a secondary metabolite from a strain of Streptomyces then identified as Streptomyces krestomuceticus.[1][4] Subsequent taxonomic studies reclassified this organism as Streptomyces rimosus, specifically the variety paromomycinus.[7][8] Streptomyces is a genus of Gram-positive bacteria known for its complex secondary metabolism, making it a prolific source of antibiotics and other bioactive compounds. Paromomycin is chemically characterized as a mixture of sulfate salts and is composed of three rings: a central 2-deoxystreptamine aminocyclitol ring linked to D-glucosamine and a disaccharide composed of D-ribose and paromose.[9]

Biosynthesis of Paromomycin

The biosynthesis of Paromomycin in Streptomyces involves a complex pathway originating from simple carbohydrate precursors. Studies using radiolabeled isotopes have elucidated the origins of its core components. The pathway is understood to proceed as follows:

-

2-Deoxystreptamine (2-DOS) Ring: The central aminocyclitol ring, 2-deoxystreptamine, is synthesized directly from D-glucose.[9]

-

Glucosamine Moiety: The glucosamine unit is formed from fructose-6-phosphate, an intermediate of glucose metabolism.[9]

-

Paromose and Ribose: The paromose I sugar is derived from glucosamine, while the ribose component originates from glucose through oxidation and subsequent decarboxylation.[9]

These precursors are assembled by a series of enzymes encoded within a biosynthetic gene cluster in the Streptomyces genome to form the final Paromomycin molecule.

Caption: Simplified biosynthetic pathway of Paromomycin from glucose.

Mechanism of Action

Paromomycin exerts its antimicrobial effect by irreversibly binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in prokaryotes.[1][6][7] This interaction occurs at the A-site, which is crucial for decoding the messenger RNA (mRNA). The binding of Paromomycin induces a conformational change in the rRNA, specifically affecting residues A1492 and A1493.[1] This leads to two primary consequences:

-

mRNA Misreading: The drug interferes with the proofreading mechanism of the ribosome, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[10]

-

Inhibition of Translocation: Paromomycin can also stall the movement of the ribosome along the mRNA, effectively halting protein synthesis.[10]

The continuous production of aberrant, non-functional proteins, coupled with the arrest of normal protein synthesis, ultimately leads to bacterial cell death.[8]

Caption: Paromomycin inhibits protein synthesis at the 30S ribosomal subunit.

Production and Yield Optimization

The production of Paromomycin by Streptomyces rimosus NRRL 2455 has been the subject of optimization studies to enhance yield. Both Submerged Liquid Fermentation (SLF) and Solid-State Fermentation (SSF) have been investigated, with SSF showing promise for higher concentrations and reduced costs.[2][3][11]

Table 1: Comparison of Paromomycin Production in SSF and SLF

| Fermentation Method | Substrate | Initial Yield (mg/g IDS) | Optimized Yield (mg/g IDS) | Fold Increase | Reference |

| Solid-State (SSF) | Corn Bran | 0.51 | 2.21 | 4.3 | [2][3][11] |

| Submerged Liquid (SLF) | Optimized Media | N/A | ~1.06 | 14*** | [12][13] |

| *mg per gram of initial dry solids | |||||

| Converted from 1.58 mg/ml for comparison; assumes density of 1.5 g/ml for SSF substrate. | |||||

| ***Compared to preliminary fermentation levels using basal medium. |

Table 2: Optimized Conditions for Paromomycin Production

| Parameter | Optimized Value (SLF) | Optimized Value (SSF) | Reference |

| Media Components | Soybean meal (30 g/L), NH₄Cl (4 g/L), CaCO₃ (5 g/L), Glycerol (40 ml/L) | Corn Bran with Aminoglycoside Production Media | [11][12][13] |

| pH | 6.0 | 8.5 | [11][12][13] |

| Temperature | 28°C | 30°C | [11][12][13] |

| Inoculum Size | 5.5% (v/v) | 5% (v/w) | [11][12][13] |

| Incubation Time | 8.5 days | 9 days | [11][12][13] |

| Agitation Rate | 200 rpm | N/A | [12][13] |

Key Experimental Protocols

Fermentation for Paromomycin Production (SLF)

This protocol is based on methodologies optimized for submerged liquid fermentation.[12][13]

-

Inoculum Preparation: A loopful of S. rimosus NRRL 2455 is inoculated into 25 mL of Tryptic Soy Broth (TSB) in a 250 mL Erlenmeyer flask. The culture is incubated at 28°C with agitation at 200 rpm for 72 hours.[12]

-

Production Medium: Prepare the optimized fermentation medium containing (per liter): 30 g soybean meal, 4 g NH₄Cl, 5 g CaCO₃, and 40 mL glycerol. Adjust the initial pH to 6.0.[13]

-

Fermentation: Inoculate the production medium with 5.5% (v/v) of the seed culture.

-

Incubation: Incubate the production flasks at 28°C for 8.5 days with constant agitation at 200 rpm.[13]

-

Harvesting: After incubation, the culture broth is harvested for extraction.

Extraction and Quantification of Paromomycin

-

Separation: Centrifuge the harvested culture broth to separate the mycelial biomass from the supernatant.

-

Filtration: Sterilize the supernatant by passing it through a 0.22 µm pore size membrane filter.[14]

-

Quantification (Agar Well Diffusion Assay):

-

Test Organism: Use Staphylococcus aureus ATCC 25923 as the indicator strain.[14]

-

Standard Curve: Prepare serial dilutions of a known concentration of Paromomycin sulfate standard (Sigma-Aldrich). Create a calibration curve by plotting the diameter of the inhibition zones against the logarithm of the Paromomycin concentration.[14]

-

Assay: Seed agar plates with the test organism. Punch wells into the agar and add a defined volume of the filtered supernatant (and its dilutions) to the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.[14]

-

Measurement: Measure the diameter of the inhibition zones around the wells.

-

Calculation: Determine the concentration of Paromomycin in the sample by interpolating the inhibition zone diameter on the standard curve.[14]

-

Antimicrobial Susceptibility Testing (AST)

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are recommended for AST.[15]

-

Method: The disk diffusion (Kirby-Bauer) method is commonly used.[14][15]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard.

-

Plating: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place a paper disk impregnated with a standard amount of Paromomycin onto the agar surface.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-defined breakpoints.

Caption: Workflow from fermentation to bioactivity assessment of Paromomycin.

Conclusion

Paromomycin remains a clinically relevant antibiotic more than six decades after its discovery. Its origin from Streptomyces rimosus underscores the importance of actinomycetes as a source of valuable therapeutics. A thorough understanding of its biosynthesis, mechanism of action, and the optimization of its production are critical for ensuring its continued availability and for guiding future research into novel aminoglycosides. The methodologies detailed in this guide provide a framework for researchers and drug development professionals working with Paromomycin and other natural products derived from Streptomyces. The use of optimized fermentation strategies, such as SSF, presents a promising avenue for more efficient and cost-effective production.[11]

References

- 1. Paromomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [Physiology and biochemistry of streptomycetes. XIII. Biosynthesis of paromomycin by Streptomyces albus var. metamycinus nov. var. supplied with 14C-glucose, 14C-glucosamine, 14C-2-desoxystreptamine and 14C-ribose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. labordoc.ilo.org [labordoc.ilo.org]

- 14. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

Paromomycin Sulfate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical applications of Paromomycin Sulfate. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Paromomycin is an aminoglycoside antibiotic produced by the fermentation of Streptomyces rimosus.[1][2] It is a structural derivative of neomycin.[3] The sulfate salt of paromomycin is a white to light yellow, amorphous, and hygroscopic powder that is freely soluble in water.[4]

Chemical Structure:

The chemical structure of this compound is presented below:

(Image of the chemical structure of this compound would be placed here in a real whitepaper)

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | [5] |

| Molecular Formula | C₂₃H₄₇N₅O₁₈S | [5] |

| Molecular Weight | 713.7 g/mol | [5] |

| CAS Number | 1263-89-4 | [5] |

| Melting Point | 145 °C (decomposes) | [6] |

| Solubility | Water: 50 mg/mL | [6][7] |

| pKa (Strongest Acidic) | 12.23 | [8] |

| pKa (Strongest Basic) | 9.68 | [8] |

| Appearance | White to light yellow solid | [] |

Mechanism of Action

Paromomycin exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1][3] This is achieved through its binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][3] The binding of paromomycin to the A-site of the ribosome induces a conformational change that leads to two primary consequences:

-

Misreading of mRNA: The altered conformation of the A-site results in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][3]

-

Inhibition of Translocation: Paromomycin also interferes with the movement of the ribosome along the mRNA molecule, thereby halting protein synthesis.[1][3]

The culmination of these effects is the production of non-functional or toxic proteins, ultimately leading to cell death.[1][3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. zellbio.eu [zellbio.eu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. drugfuture.com [drugfuture.com]

- 5. This compound | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 1263-89-4 [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

Paromomycin Sulfate: A Technical Guide to its Spectrum of Activity Against Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin sulfate, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a variety of parasitic organisms. This technical guide provides an in-depth overview of its efficacy, mechanism of action, and the experimental methodologies used to evaluate its anti-parasitic properties. Quantitative data from in vitro and in vivo studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development. Visualizations of its mechanism of action and experimental workflows are included to enhance understanding.

Introduction

Paromomycin is an antibiotic derived from Streptomyces rimosus var. paromomycinus. While it possesses antibacterial properties, its clinical utility is particularly notable in the treatment of various parasitic infections.[1] Its poor absorption from the gastrointestinal tract makes it an effective luminal agent for intestinal parasites. This guide focuses on the spectrum of activity of this compound against key protozoan and helminth parasites.

Spectrum of Activity: Quantitative Data

The efficacy of Paromomycin varies between different parasite species and even between different life cycle stages of the same parasite. The following tables summarize the in vitro and in vivo activity of this compound against a range of parasites.

Table 2.1: In Vitro Activity of this compound against Protozoan Parasites

| Parasite Species | Stage | Assay Type | IC50 / EC50 (µM) | Reference |

| Leishmania donovani | Promastigote | 15.7 ± 2.2 to 52.7 ± 3.5 | [2] | |

| Leishmania donovani | Amastigote | 1.2 ± 0.01 to 5.9 ± 0.3 | [2] | |

| Leishmania amazonensis | Promastigote | MTT Assay | 28.58 ± 2.55 to 205 ± 7.04 | [3] |

| Leishmania amazonensis | Amastigote | Macrophage Infection | 0.62 ± 0.12 to 61 ± 9.48 | [3] |

| Leishmania tropica | Promastigote | IC50: 42.75 ± 1.03 | [4] | |

| Acanthamoeba castellanii | Trophozoite | IC50: 16.28 | [5] |

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.

Table 2.2: In Vivo and Clinical Efficacy of this compound against Protozoan and Helminth Parasites

| Parasite Species | Host | Dosage | Duration | Efficacy (Cure Rate) | Reference |

| Leishmania donovani (Visceral Leishmaniasis) | Human (Bangladesh) | 15 mg/kg/day (IM) | 21 days | 94.2% (final clinical response) | [1] |

| Entamoeba histolytica | Human | 1500 mg/day | 9-10 days | Eradication of cysts in all asymptomatic/mildly symptomatic cases | |

| Taenia saginata / Taenia solium | Human | 40 mg/kg/day or 75 mg/kg (single dose) | 5 days or single dose | 93.3% | [6] |

| Hymenolepis nana | Human | 30-50 mg/kg/day | 1-5 days | ~90% | [7] |

| Diphyllobothrium latum | Human | 32-53 mg/kg (single dose) | Single dose | 96% | [2] |

Mechanism of Action

The primary mechanism of action of Paromomycin against susceptible parasites is the inhibition of protein synthesis. As an aminoglycoside, it binds to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the translation process in two main ways: it can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the mRNA. The resulting non-functional or truncated proteins disrupt essential cellular processes, ultimately leading to parasite death.

Experimental Protocols

The following sections detail standardized protocols for assessing the in vitro and in vivo efficacy of this compound against parasitic organisms.

In Vitro Susceptibility Testing of Leishmania spp.

This assay determines the effect of Paromomycin on the viability of Leishmania promastigotes.

-

Parasite Culture: Culture Leishmania promastigotes in M-199 or RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24-26°C until they reach the mid-logarithmic growth phase.

-

Drug Preparation: Prepare a stock solution of this compound in sterile distilled water or PBS and sterilize by filtration. Prepare serial dilutions of the drug in the culture medium.

-

Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) to each well.

-

Drug Addition: Add 100 µL of the various Paromomycin dilutions to the respective wells. Include wells with untreated parasites as a negative control and a medium-only blank.

-

Incubation: Incubate the plate at 24-26°C for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.

-

Formazan Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viability compared to the untreated control and determine the IC50 value using a dose-response curve.

This assay evaluates the efficacy of Paromomycin against the clinically relevant intracellular amastigote stage of Leishmania.

-

Macrophage Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) or primary peritoneal macrophages in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator. Seed the macrophages onto 96-well plates or coverslips in 24-well plates and allow them to adhere overnight.

-

Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-24 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: Wash the cells three times with sterile PBS to remove non-phagocytosed promastigotes.

-

Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

-

Microscopic Examination: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per sample.

-

Data Analysis: Calculate the percentage of infection inhibition relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Testing in a Murine Model of Cutaneous Leishmaniasis

This protocol describes the evaluation of Paromomycin's efficacy in a BALB/c mouse model of Leishmania major infection.

-

Animal Model: Use female BALB/c mice, 6-8 weeks old.

-

Parasite Inoculation: Infect the mice by subcutaneous injection of 2 x 10^6 stationary-phase Leishmania major promastigotes in the footpad.

-

Lesion Development: Monitor the mice weekly for the development of a footpad lesion. Treatment is typically initiated when a palpable lesion develops (around 3-4 weeks post-infection).

-

Treatment Groups: Randomly assign mice to treatment and control groups. A typical treatment group would receive Paromomycin (e.g., 50 mg/kg/day) administered topically or systemically (intraperitoneally or intramuscularly). The control group receives the vehicle alone.

-

Treatment Administration: Administer the treatment daily for a specified period (e.g., 2-4 weeks).

-

Efficacy Assessment:

-

Lesion Size: Measure the footpad thickness weekly using a digital caliper.

-

Parasite Burden: At the end of the experiment, sacrifice the mice and determine the parasite load in the infected footpad and draining lymph node by limiting dilution assay or quantitative PCR.

-

-

Data Analysis: Compare the lesion size and parasite burden between the treated and control groups to determine the efficacy of the treatment.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

References

- 1. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. [Therapeutic effect of this compound in the treatment of Diphyllobothrium latum infections and an observation on the worm tissues affected by the drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of antimicrobial agents on Acanthamoeba sp. and evidence of a natural resilience to amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajtmh.org [ajtmh.org]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Paromomycin Sulfate Binding Site on 16S Ribosomal RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the aminoglycoside antibiotic Paromomycin Sulfate and its target, the 16S ribosomal RNA (rRNA) of the bacterial ribosome. Understanding this interaction at a molecular level is crucial for the development of novel antibacterial agents and for combating the growing threat of antibiotic resistance.

The Core Binding Site: The A-Site of 16S rRNA

Paromomycin, a member of the neomycin-class of aminoglycoside antibiotics, exerts its antibacterial effect by binding to the aminoacyl-tRNA site (A-site) within the decoding region of the 16S rRNA in the 30S ribosomal subunit.[1][2][3] This binding event disrupts the fidelity of protein synthesis by causing misreading of the genetic code and inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.[1][2][4]

The binding pocket for paromomycin is a highly conserved and structured region of the 16S rRNA, specifically within helix 44 (h44).[5][6] The interaction is characterized by a deep insertion of the antibiotic into the major groove of the RNA. This binding is stabilized by a network of hydrogen bonds and electrostatic interactions between the functional groups of the paromomycin molecule and specific nucleotides of the A-site.

Key Nucleotides Involved in Paromomycin Binding:

The primary binding site is formed by a unique RNA structure that includes a bulged adenine residue and non-canonical base pairs. Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have identified the following key nucleotides in Escherichia coli 16S rRNA (using standard numbering) as being crucial for paromomycin recognition and binding:

-

A1408: This universally conserved adenine is a critical determinant for the specific binding of many aminoglycosides.[7] Ring I of paromomycin forms pseudo-Watson-Crick contacts with A1408.[8][9]

-

G1491: Ring I of paromomycin stacks over the G1491 base.[7][8]

-

A1492 and A1493: These two conserved adenines are bulged out from the helix upon paromomycin binding.[8][10] This conformational change is thought to mimic the state of the ribosome when a cognate tRNA is bound, thus leading to translational errors.[6][10]

-

U1406 and U1495: These nucleotides form a non-canonical base pair and are involved in direct and water-mediated hydrogen bonds with Ring II of paromomycin.[8][10]

-

C1407-G1494: This Watson-Crick base pair forms part of the binding pocket.[11][10]

Mutations in these critical nucleotides have been shown to confer resistance to paromomycin and other aminoglycosides, highlighting their importance in the drug-target interaction.[12][13]

Quantitative Binding Data

The affinity of paromomycin for the 16S rRNA A-site has been quantified using various biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

| RNA Construct | Method | Dissociation Constant (Kd) | Reference |

| E. coli 16S rRNA A-site model oligonucleotide | Mass Spectrometry | 110 nM | [14] |

| Leishmania mexicana rRNA | Surface Plasmon Resonance (SPR) | (1.7 ± 0.3) x 10-3 M | [8] |

| E. coli 16S rRNA A-site model oligonucleotide | Isothermal Titration Calorimetry (ITC) | In the micromolar range | |

| 11-mer:10-mer duplex RNA model of A-site | Not specified (EC50) | 0.28 µM |

Note: The significant variation in Kd values can be attributed to differences in the specific RNA constructs used (full ribosome vs. model oligonucleotides), the experimental conditions (e.g., buffer composition, temperature), and the analytical techniques employed.

Experimental Protocols for Studying Paromomycin-rRNA Interaction

The detailed characterization of the paromomycin binding site has been made possible through a combination of structural biology and biochemical techniques. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Paromomycin-rRNA Complex

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of RNA and its complexes with ligands in solution.

Methodology:

-

RNA Sample Preparation:

-

Synthesize the target RNA oligonucleotide (typically a 27-mer model of the A-site) using in vitro transcription from a DNA template.[7]

-

For detailed structural studies, uniformly or selectively label the RNA with 13C and/or 15N by using labeled nucleotide triphosphates during transcription.[7]

-

Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or high-performance liquid chromatography (HPLC).

-

Anneal the purified RNA to form the correct secondary structure.

-

-

NMR Sample Preparation:

-

Prepare the NMR sample by dissolving the labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.4, 0.1 mM EDTA) in 90% H2O/10% D2O or 99.9% D2O.

-

Acquire initial NMR spectra of the free RNA to serve as a reference.

-

Titrate a solution of this compound into the RNA sample and acquire a series of NMR spectra at different drug-to-RNA molar ratios.

-

-

NMR Data Acquisition and Analysis:

-

Acquire a suite of multidimensional NMR experiments, including 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton-proton interactions, and heteronuclear correlation experiments (e.g., 1H-15N HSQC, 1H-13C HSQC) for resonance assignment of the labeled RNA.[7]

-

Monitor chemical shift perturbations in the RNA spectra upon paromomycin binding to identify the nucleotides involved in the interaction.

-

Use the distance restraints derived from NOESY data, along with other experimental restraints, to calculate and refine the three-dimensional structure of the paromomycin-RNA complex using molecular modeling software.

-

X-ray Crystallography of the Ribosome-Paromomycin Complex

X-ray crystallography provides high-resolution structural information of macromolecules in their crystalline state.

Methodology:

-

Ribosome Preparation:

-

Isolate and purify 70S ribosomes from a suitable bacterial source, such as Thermus thermophilus or Escherichia coli.[10]

-

Form a complex of the ribosome with mRNA and tRNAs to mimic a functional state.

-

-

Crystallization:

-

Add this compound to the ribosome complex solution to a final concentration sufficient for binding.

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drops) by mixing the ribosome-paromomycin complex with a range of crystallization screens containing different precipitants, buffers, and salts.[10]

-

Optimize the crystallization conditions to obtain well-diffracting crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-cool the crystals in liquid nitrogen to prevent radiation damage.

-

Collect X-ray diffraction data at a synchrotron source.[10]

-

Process the diffraction data (integration, scaling, and merging) to obtain a set of structure factor amplitudes.

-

Solve the crystal structure using molecular replacement, using a previously determined ribosome structure as a search model.

-

Build the model of the paromomycin molecule into the electron density map and refine the entire structure to obtain the final high-resolution model of the ribosome-paromomycin complex.

-

Chemical Footprinting of the Paromomycin Binding Site

Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid by probing the accessibility of the RNA backbone or bases to chemical modification.

Methodology:

-

RNA Preparation and Labeling:

-

Prepare the 16S rRNA or a fragment containing the A-site.

-

End-label the RNA with a radioactive isotope (e.g., 32P) or a fluorescent dye to allow for visualization.

-

-

Binding Reaction:

-

Incubate the labeled RNA with varying concentrations of this compound to allow for complex formation. Include a control reaction with no paromomycin.

-

-

Chemical Probing:

-

Treat the RNA and RNA-paromomycin complexes with a chemical probe that modifies accessible nucleotides. Common probes include:

-

Dimethyl sulfate (DMS): Methylates the N1 of adenine and N3 of cytosine in single-stranded regions.[15]

-

Hydroxyl radicals: Cleave the RNA backbone in a solvent-accessible manner.

-

-

-

Analysis:

-

Stop the chemical modification reaction.

-

For base modifications, identify the modified sites by primer extension using reverse transcriptase. The enzyme will stop at the modified nucleotide, generating a ladder of DNA fragments.

-

For backbone cleavage, directly analyze the RNA fragments.

-

Separate the resulting DNA or RNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography or fluorescence imaging.

-

The "footprint" is the region of the RNA where the cleavage or modification pattern is altered in the presence of paromomycin, indicating the binding site.[6][16]

-

Visualizations

Molecular Interactions at the Binding Site

References

- 1. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding thermodynamics of paromomycin, neomycin, neomycin-dinucleotide and -diPNA conjugates to bacterial and human rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RNA Footprinting Using Small Chemical Reagents | Springer Nature Experiments [experiments.springernature.com]

- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2.4. NMR characterization of RNA-small molecule structures [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNase footprinting of protein binding sites on an mRNA target of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

Paromomycin Sulfate: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin sulfate, an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis in prokaryotes and certain eukaryotes, notably protozoan parasites. Its mechanism of action primarily involves binding to the A-site of the small ribosomal subunit's ribosomal RNA (rRNA), leading to a cascade of events that disrupt translational fidelity and efficiency. This technical guide provides an in-depth exploration of the molecular pathways affected by paromomycin, detailed experimental protocols for its study, and a quantitative analysis of its inhibitory effects. The information presented herein is intended to serve as a comprehensive resource for researchers in microbiology, parasitology, and drug development.

Mechanism of Action: Targeting the Ribosomal A-Site

Paromomycin exerts its antimicrobial effects by binding to a highly conserved region of the 16S rRNA (in prokaryotes) or 18S rRNA (in eukaryotes) within the 30S/40S ribosomal subunit.[1] The primary binding pocket is located in the aminoacyl-tRNA (A-site), a critical region for decoding messenger RNA (mRNA) codons.[1][2]

The binding of paromomycin to the A-site induces a distinct conformational change in the rRNA. Specifically, it causes two universally conserved adenine residues, A1492 and A1493 (E. coli numbering), to flip out from their stacked position within helix 44 (h44) of the 16S rRNA.[2][3] This altered conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound to the A-site.[3] This molecular mimicry is the foundation of paromomycin's inhibitory actions.

The consequences of this paromomycin-induced conformational change are multifaceted:

-

Induction of mRNA Misreading: By stabilizing the "flipped-out" conformation of A1492 and A1493, paromomycin lowers the free-energy difference between the binding of cognate and near-cognate aminoacyl-tRNAs. This reduced stringency in codon recognition leads to the erroneous incorporation of amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[2]

-

Inhibition of Translocation: Paromomycin can also physically impede the translocation of peptidyl-tRNA from the A-site to the peptidyl (P)-site, a crucial step in the elongation cycle of protein synthesis. This steric hindrance effectively stalls the ribosome on the mRNA, leading to a cessation of protein production.[4]

-

Interference with Ribosome Recycling: Evidence suggests that paromomycin can inhibit the disassembly of the ribosome after translation termination, a process mediated by ribosome recycling factor (RRF) and elongation factor G (EF-G). By stabilizing the 70S ribosome complex, paromomycin can sequester ribosomes, preventing them from participating in new rounds of initiation.[4]

-

Inhibition of Translation Initiation: Paromomycin has been shown to inhibit the anti-association activity of initiation factor 3 (IF3). IF3 normally prevents the premature association of the 30S and 50S ribosomal subunits. By counteracting IF3, paromomycin promotes the formation of inactive 70S initiation complexes, further reducing the pool of active ribosomes.

The following diagram illustrates the central mechanism of paromomycin's action on the ribosomal A-site.

Quantitative Data on Paromomycin Inhibition

The inhibitory potency of paromomycin varies depending on the organism and the specific experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Half-maximal Inhibitory Concentration (IC50) of Paromomycin

| Organism/System | Assay | IC50 | Reference |

| Leishmania donovani (promastigotes) | Growth Inhibition | ~50 µM | [5] |

| Leishmania donovani (amastigotes) | Growth Inhibition | ~8 µM | [5] |

| Leishmania mexicana | Growth Inhibition | ~200 µM | [5] |

| Mycobacterium smegmatis (wild-type) | In vitro translation (luciferase) | ~1.5 µM | [6] |

| Staphylococcus aureus | Protein Synthesis Inhibition | 1.25 µg/mL | |

| Cryptosporidium parvum | In vitro growth inhibition | 11.8 µg/mL | [7] |

Table 2: Binding Affinity of Paromomycin for Ribosomal RNA

| Target | Method | Dissociation Constant (Kd) | Reference |

| Leishmania mexicana 18S rRNA A-site mimic | Surface Plasmon Resonance | (1.7 ± 0.3) x 10-3 M | [5] |

| E. coli 16S rRNA A-site mimic | Isothermal Titration Calorimetry | 1.2 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of paromomycin on protein synthesis.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

-

Cell-free translation system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract)

-

Reporter mRNA (e.g., Firefly Luciferase mRNA)

-

Amino acid mixture (containing all 20 amino acids, one of which is typically radiolabeled, e.g., 35S-methionine)

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, energy source, and reporter mRNA according to the manufacturer's instructions.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a control with a known translation inhibitor (e.g., cycloheximide for eukaryotic systems, chloramphenicol for prokaryotic systems).

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes).

-

Protein Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

-

Filtration and Washing: Collect the precipitated protein by vacuum filtration onto glass fiber filters. Wash the filters with 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the paromomycin concentration. Determine the IC50 value from the resulting dose-response curve.

The following diagram outlines the workflow for the in vitro translation inhibition assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Deep Dive into Aminoglycosides: A Technical Comparison of Paromomycin Sulfate and Neomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin sulfate and neomycin are closely related aminoglycoside antibiotics, both fixtures in the therapeutic arsenal against bacterial infections. Despite their structural similarities and shared mechanism of action, subtle chemical distinctions impart unique characteristics that influence their clinical application, efficacy, and toxicity profiles. This technical guide provides an in-depth analysis of the core chemical differences between this compound and neomycin, offering a comparative summary of their physicochemical properties, a detailed look at their biosynthesis, and an exploration of their mechanisms of action and resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of aminoglycoside antibiotics.

Introduction

Aminoglycosides are a class of potent bactericidal antibiotics that function by inhibiting protein synthesis in susceptible bacteria.[1][2] Their broad spectrum of activity has made them crucial in treating a variety of infections. Paromomycin and neomycin, both derived from Streptomyces species, are prominent members of this family.[3][4] While often used in similar clinical contexts, particularly for gastrointestinal infections, their inherent chemical differences are critical to understanding their distinct therapeutic profiles. This guide will dissect these differences at a molecular level.

Chemical Structure and Physicochemical Properties

The most fundamental difference between paromomycin and neomycin lies in a single functional group substitution on the neosamine ring (Ring I). Paromomycin possesses a hydroxyl (-OH) group at the 6' position, whereas neomycin has an amino (-NH2) group at this same position.[5] This seemingly minor alteration has significant implications for their biological activity and susceptibility to enzymatic modification by resistant bacteria.

Both paromomycin and neomycin are typically formulated as sulfate salts to enhance their stability and solubility in aqueous solutions.[3][6] Commercial neomycin is a mixture of neomycin B and its stereoisomer neomycin C, with neomycin B being the more active component.[4][7]

Below is a comparative table summarizing the key physicochemical properties of this compound and Neomycin Sulfate.

| Property | This compound | Neomycin Sulfate |

| Chemical Formula | C23H45N5O14 • xH2SO4[3][8] | C23H46N6O13 • 3H2SO4[9] |

| Molecular Weight (Base) | 615.64 g/mol [3] | 614.65 g/mol (Neomycin B) |

| Molecular Weight (Sulfate Salt) | Variable (dependent on x) | ~908.88 g/mol [9] |

| Appearance | White to off-white, amorphous, stable, water-soluble solid[3][10] | White to slightly yellow, crystalline powder, very soluble in water[6] |

| Solubility | Soluble in water[8] | Very soluble in water[6] |

| Key Structural Difference | 6'-hydroxyl group[5] | 6'-amino group[5] |

Biosynthesis: A Shared Pathway with a Critical Divergence

The biosynthesis of both paromomycin and neomycin originates from the common precursor 2-deoxystreptamine (DOS).[11] The intricate biosynthetic pathway involves a series of enzymatic modifications, including glycosylation and amination steps. The core of both molecules is assembled from glucose-6-phosphate, which is converted through multiple steps to the central aminocyclitol ring, 2-deoxystreptamine.

The key divergence in their synthesis pathways occurs during the modification of the neosamine C precursor. An epimerization step is required to form the neosamine B found in neomycin B.[4] The gene cluster responsible for neomycin biosynthesis in Streptomyces fradiae has been well-characterized and includes genes for glycosyltransferases and aminotransferases that assemble the final molecule.[11] Paromomycin biosynthesis follows a highly similar pathway, with the critical difference being the enzymatic step that results in the 6'-hydroxyl group instead of the 6'-amino group.

Figure 1. Simplified comparative biosynthesis pathway of Paromomycin and Neomycin.

Mechanism of Action: Targeting the Bacterial Ribosome

Both paromomycin and neomycin exert their bactericidal effects by targeting the 30S ribosomal subunit of prokaryotes.[1][2] This interaction disrupts protein synthesis, leading to the production of non-functional proteins and ultimately, cell death.[10][12]

The specific binding site for these aminoglycosides is the A-site of the 16S ribosomal RNA (rRNA).[13][14] Binding to this site induces a conformational change in the rRNA, which interferes with the decoding process of messenger RNA (mRNA). This interference leads to the misreading of codons and the incorporation of incorrect amino acids into the growing polypeptide chain.[12] Furthermore, both antibiotics have been shown to inhibit the assembly of the 30S ribosomal subunit in Staphylococcus aureus.[15][16]

Figure 2. Signaling pathway of Paromomycin and Neomycin's mechanism of action.

Comparative Antimicrobial Activity

Both paromomycin and neomycin exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria.[13] However, the subtle structural difference can lead to variations in their minimum inhibitory concentrations (MICs) against certain pathogens. The following table provides a summary of comparative MIC data from a study on carbapenem-resistant Enterobacteriaceae.[17]

| Organism Type | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) |

| Carbapenem-Resistant Enterobacteriaceae | Neomycin | 8 | 256 | 65.7 |

| Carbapenem-Resistant Enterobacteriaceae | Paromomycin | 4 | >256 | 64.9 |

Data sourced from a study on 134 clinical isolates of carbapenem-resistant Enterobacteriaceae.[17][18]

Mechanisms of Resistance

The primary mechanism of resistance to aminoglycosides is enzymatic modification of the antibiotic by bacterial enzymes. These enzymes, known as aminoglycoside-modifying enzymes (AMEs), can be acetyltransferases, phosphotransferases, or nucleotidyltransferases. The 6'-amino group of neomycin is a key target for some of these modifying enzymes. The absence of this amino group in paromomycin renders it less susceptible to certain AMEs, which can be a clinical advantage in some scenarios.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a cornerstone technique for the analysis and quantification of aminoglycosides in various matrices, including pharmaceutical formulations and biological samples.[19][20][21]

Methodology Outline:

-

Sample Preparation: Biological samples often require a protein precipitation step, followed by solid-phase extraction (SPE) to remove interfering substances. Pharmaceutical samples may only require dilution.

-

Chromatographic System: A reversed-phase C18 column is commonly used.

-

Mobile Phase: Due to the polar nature of aminoglycosides, a highly aqueous mobile phase with an ion-pairing agent (e.g., heptafluorobutyric acid) is often employed to improve retention and peak shape. A typical mobile phase might consist of a gradient of acetonitrile and water with the ion-pairing agent.

-

Detection: Aminoglycosides lack a strong chromophore, making UV detection challenging. Therefore, detection is often achieved using evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (MS).[20] Pre- or post-column derivatization with a fluorogenic agent can also be used for fluorescence detection.[21]

Figure 3. General experimental workflow for HPLC analysis of aminoglycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of aminoglycosides and for studying their interactions with their biological targets.[22]

Methodology Outline:

-

Sample Preparation: The aminoglycoside sample is dissolved in a suitable deuterated solvent, typically D₂O.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning all the proton and carbon signals in these complex molecules.

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to confirm the connectivity of the atoms and the stereochemistry of the molecule, allowing for unambiguous structural identification.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.[18][23]

Methodology Outline:

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and neomycin sulfate are prepared in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard), and then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Toxicity Profile: Ototoxicity and Nephrotoxicity

A significant limitation of aminoglycoside use is their potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[24][25][26] While both paromomycin and neomycin share these toxic potentials, the incidence and severity can vary. The toxicity is thought to be related to the accumulation of the drugs in the renal cortex and the inner ear fluids. The relationship between drug-induced nephrotoxicity and ototoxicity is complex, with some evidence suggesting a mechanistic link through effects on ion transport systems.[27] Due to its toxicity, neomycin is generally restricted to topical or oral administration for local gastrointestinal effects.[28] Paromomycin's toxicity is also a concern, and its systemic use is limited.

Conclusion

This compound and neomycin, while structurally very similar, exhibit key chemical differences that have a tangible impact on their biological properties. The substitution of a hydroxyl group for an amino group at the 6' position is the central distinguishing feature, influencing their susceptibility to bacterial resistance mechanisms. A thorough understanding of these nuances is paramount for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, a critical endeavor in the ongoing battle against antimicrobial resistance. This guide provides a foundational technical overview to aid researchers and drug development professionals in this important work.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Neomycin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Neomycin sulfate | 1405-10-3 [chemicalbook.com]

- 7. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound An aminoglycoside antibiotic containing 5 amino groups that exhibits antibacterial and antiamebic activity. | 1263-89-4 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 1263-89-4 [chemicalbook.com]

- 11. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Paromomycin - Wikipedia [en.wikipedia.org]

- 13. Paromomycin (sulfate) | CAS 1263-89-4 | Cayman Chemical | Biomol.com [biomol.com]

- 14. This compound | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 20. agilent.com [agilent.com]

- 21. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academicjournals.org [academicjournals.org]

- 23. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2024.sci-hub.box [2024.sci-hub.box]

- 25. Nephrotoxicity and ototoxicity following irrigation of wounds with neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Insights into ototoxicity. Analogies to nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Drug-related nephrotoxic and ototoxic reactions : a link through a predictive mechanistic commonality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ototoxicity of oral neomycin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Paromomycin Sulfate for the Investigation of Translational Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translational fidelity, the precision with which the genetic code in mRNA is translated into the amino acid sequence of a protein, is fundamental to cellular health. Errors in this process can lead to the synthesis of non-functional or toxic proteins, contributing to various diseases and the aging process. Paromomycin sulfate, an aminoglycoside antibiotic, has emerged as a critical tool for researchers studying the mechanisms of translational accuracy. By binding to the ribosomal decoding center, paromomycin induces errors in protein synthesis, providing a controllable method to probe the consequences of reduced translational fidelity.

This guide offers an in-depth overview of the use of this compound as a research tool. It details its mechanism of action, presents quantitative data on its effects, provides comprehensive experimental protocols, and outlines its applications in basic research and drug development.

Core Mechanism of Action: Inducing Translational Errors

Paromomycin exerts its effects by directly targeting the ribosome, the cellular machinery responsible for protein synthesis. Its primary binding site is the A site within the small ribosomal subunit's ribosomal RNA (16S rRNA in prokaryotes and 18S rRNA in eukaryotes).[1][2][3][4]

The binding of paromomycin to the A site induces a conformational change, stabilizing a state where two key adenine residues (A1492 and A1493 in E. coli) are flipped out from their normal position within an internal loop of the rRNA.[5][6] These residues are crucial for monitoring the correct Watson-Crick base pairing between the mRNA codon in the A site and the tRNA anticodon. By locking these residues in an "on" state, paromomycin reduces the ribosome's discriminatory power, making it more likely to accept a near-cognate aminoacyl-tRNA that does not perfectly match the mRNA codon.[6][7]

This interference leads to two primary types of translational errors:

-

Amino Acid Misincorporation (Missense Errors): The incorporation of an incorrect amino acid into the growing polypeptide chain.[1][8]

-

Stop Codon Read-through (Nonsense Suppression): The failure of the ribosome to recognize a stop codon (UAA, UAG, or UGA), resulting in the insertion of an amino acid and the continuation of translation until a subsequent stop codon is reached.[8][9][10]

Paromomycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA, although its primary use in fidelity research is related to its error-inducing properties.[1][7][11]

Caption: Mechanism of paromomycin-induced translational infidelity.

Quantitative Effects of Paromomycin on Translational Fidelity

The impact of paromomycin on translational error rates has been quantified across various model systems. The tables below summarize key findings from the literature.

Table 1: Paromomycin-Induced Stop Codon Read-through

| Organism/System | Paromomycin Concentration | Effect on Read-through | Citation(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | 0.5 mg/mL | ~5-fold increase | [8] |

| Mammalian (COS-7) Cells | 100-800 µg/mL | Restoration of mutant gene activity up to 20% of wild-type levels | [9] |

| Drosophila S2R+ Cells | 500-1000 µM | Dose-dependent increase | [12] |

| Duchenne Muscular Dystrophy Mutations (in vitro) | 100 µg/mL | 0.1% to 0.5% read-through efficiency | [13][14] |

| Moloney Murine Leukemia Virus (in vitro) | 50-100 µg/mL | Moderate, dose-dependent increase |[15] |

Table 2: Paromomycin-Induced Amino Acid Misincorporation

| Organism/System | Paromomycin Concentration | Effect on Misincorporation | Citation(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | 0.5 mg/mL | ~3-fold increase | [8] |

| Leishmania mexicana ribosomes (in vitro) | 20-80 µM | Misreading frequencies of 25-75% | [16][17] |

| Mammalian ribosomes (in vitro) | 20 µM | Slight increase over basal error level | [16][17] |

| Drosophila S2R+ Cells | 500-1000 µM | Dose-dependent increase | [12] |

| Eukaryotic Ribosomes (general) | Varies | Efficient promotion of missense errors |[2] |

Experimental Protocols for Studying Translational Fidelity

Several robust assays are commonly used to measure the effects of paromomycin on translational fidelity.

Dual-Luciferase Reporter Assays

This is the most common method for quantifying stop codon read-through and amino acid misincorporation in vivo. It utilizes two luciferase reporters, typically Renilla (RLuc) and Firefly (FLuc), encoded on a single transcript.[18][19][20]

-

For Stop Codon Read-through: The FLuc gene is placed downstream of the RLuc gene but is out-of-frame or preceded by a stop codon. FLuc is only produced if the ribosome reads through the stop codon. The ratio of FLuc to RLuc activity is a direct measure of read-through efficiency.[12][21]

-

For Amino Acid Misincorporation: A specific codon in the FLuc gene is mutated to a codon for a different amino acid (e.g., a luciferase-inactivating mutation). Misincorporation at this site can restore the original amino acid, thus reactivating the enzyme. The FLuc/RLuc ratio reflects the misincorporation rate.[12]

-

Construct Design:

-

Create a control plasmid where RLuc and FLuc are in the same reading frame, separated by a short linker, to establish a baseline FLuc/RLuc ratio.

-

Create an experimental plasmid. For read-through, insert a stop codon (e.g., UGA) between the RLuc and FLuc coding sequences. For misincorporation, introduce a point mutation in the FLuc active site.

-

-

Cell Culture and Transfection:

-

Culture the chosen cell line (e.g., HEK293, yeast, Drosophila S2R+) under standard conditions.

-

Transfect the cells with either the control or experimental reporter plasmid using a suitable method (e.g., lipid-based transfection).

-

-

Paromomycin Treatment:

-

After allowing time for plasmid expression (typically 24 hours), treat the cells with a range of this compound concentrations (e.g., 50 µM to 1000 µM). Include a vehicle-only control.

-

Incubate for a defined period (e.g., 16-24 hours).

-

-

Cell Lysis:

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer provided with commercial dual-luciferase assay kits.

-

-

Luminometry:

-

Transfer cell lysate to a luminometer plate.

-

Use an automated luminometer to inject the FLuc substrate and measure the light output.

-

Subsequently, inject the RLuc substrate (which also quenches the FLuc signal) and measure the second light output.

-

-

Data Analysis:

-

Calculate the FLuc/RLuc ratio for each sample.

-

Normalize the ratios from the paromomycin-treated experimental groups to the vehicle-treated control group to determine the fold-change in translational error.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Articles [globalrx.com]

- 5. Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paromomycin - Wikipedia [en.wikipedia.org]

- 7. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of a nonsense mutation in mammalian cells in vivo by the aminoglycoside antibiotics G-418 and paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of a nonsense mutation in mammalian cells in vivo by the aminoglycoside antibiotics G-418 and paromomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased fidelity of protein synthesis extends lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Readthrough of dystrophin stop codon mutations induced by aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translational readthrough-promoting drugs enhance pseudoknot-mediated suppression of the stop codon at the Moloney murine leukemia virus gag–pol junction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Paromomycin Sulfate as a tool for ribosome profiling studies

An In-depth Technical Guide to Paromomycin Sulfate for Ribosome Profiling Studies

Introduction

Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of protein synthesis in vivo.[1] By using deep sequencing of ribosome-protected mRNA fragments (RPFs), researchers can obtain a quantitative measure of translation, mapping the precise positions of ribosomes on transcripts.[2] This allows for the investigation of translational control, the identification of translated open reading frames (ORFs), and the measurement of ribosome occupancy.[1][2] A critical step in this process is the immediate arrest of translating ribosomes to preserve the in vivo state. While cycloheximide is a commonly used inhibitor, its use can introduce artifacts.[3][4][5] this compound, an aminoglycoside antibiotic, presents an alternative tool for arresting ribosomes through a distinct mechanism of action.

This guide provides an in-depth technical overview of this compound's application in ribosome profiling, detailing its mechanism, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Mechanism of Action: Paromomycin as a Ribosome Arresting Agent

Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the small ribosomal subunit.[6][7] Its primary mode of action involves targeting the decoding center on the ribosome, making it an effective tool for stalling translation elongation for profiling studies.

-

Binding Site: Paromomycin binds to the A-site (aminoacyl-tRNA site) within helix 44 (h44) of the 16S rRNA in the 30S ribosomal subunit.[8][9] This interaction is highly specific and involves the formation of multiple hydrogen bonds between the drug's hydroxyl and ammonium groups and the RNA bases and backbone.[10]

-

Conformational Change: The binding of paromomycin induces a critical conformational change in the A-site. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the helix.[9][11] This flipped-out conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby stabilizing the interaction of even near-cognate or non-cognate tRNAs.[9][12]

-

Inhibition of Translocation: By locking the A-site in a specific conformation and strengthening the interaction between ribosomal subunits, paromomycin effectively inhibits the translocation step of elongation.[12][13][14] It stabilizes the 70S ribosome, making it difficult for the ribosome to move along the mRNA, thus "freezing" it in place.[13][15] This arrest of elongating ribosomes is the key feature harnessed for ribosome profiling.

-

Induction of Miscoding: A known effect of paromomycin is the induction of misreading of the genetic code, which results from the stabilization of near-cognate tRNAs in the A-site.[12][16] While this is a critical aspect of its antibiotic activity, for the purposes of ribosome profiling, the primary utility lies in its ability to halt translocation.

Caption: Paromomycin binds the ribosomal A-site, inhibiting translocation.

Quantitative Data on Paromomycin-Ribosome Interaction

The efficacy and binding affinity of paromomycin have been quantified in various systems. This data is crucial for determining appropriate experimental concentrations.

| Parameter | Organism/System | Value | Notes | Reference(s) |